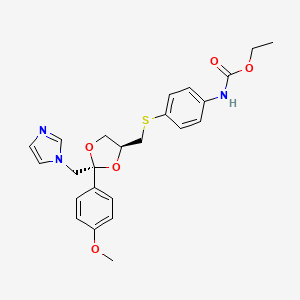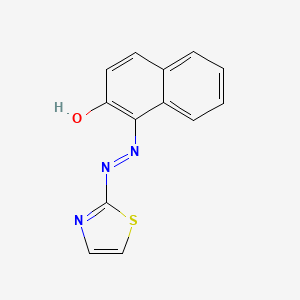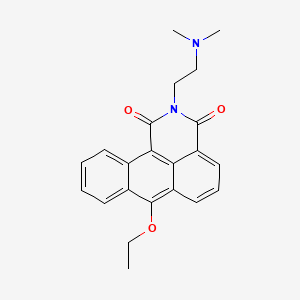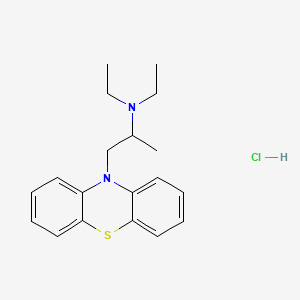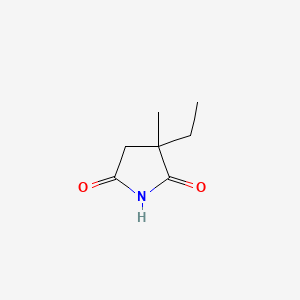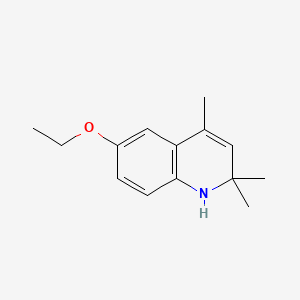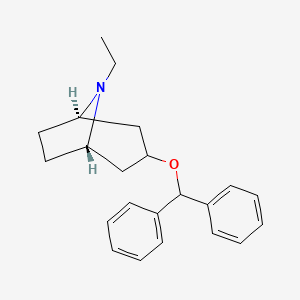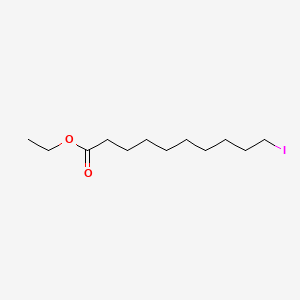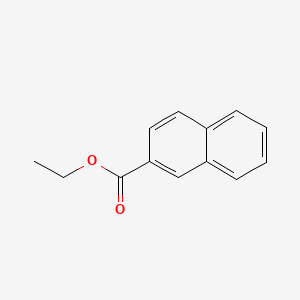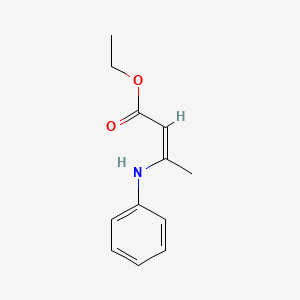
Ethynylcytidine
Overview
Description
Mechanism of Action
Target of Action
Ethynylcytidine (ECyd) is a potent inhibitor of RNA synthesis, specifically targeting RNA polymerases I, II, and III . These polymerases play a crucial role in the transcription process, which is essential for protein synthesis and cell function.
Mode of Action
ECyd interacts with its targets (RNA polymerases) by competitively inhibiting their function . This inhibition disrupts RNA biosynthesis, leading to a decrease in protein synthesis, which is critical for cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by ECyd is the RNA synthesis pathway . By inhibiting RNA polymerases, ECyd disrupts the transcription process, leading to a decrease in mRNA production. This, in turn, affects protein synthesis, impacting various downstream cellular processes .
Result of Action
The inhibition of RNA synthesis by ECyd leads to a decrease in protein synthesis, which can result in cell growth arrest and apoptosis . This makes ECyd a potent anti-tumor agent, as demonstrated in preclinical studies .
Action Environment
The efficacy and stability of ECyd can be influenced by various environmental factors. For instance, the presence of drug transporters like Vaults can impact the drug’s action . Vaults, which are overexpressed in some cisplatin-resistant cells, can be inhibited by ECyd, thereby enhancing the anti-tumor efficacy of platinum-based drugs . This suggests that the tumor microenvironment and the presence of specific cellular components can significantly influence the action of ECyd .
Biochemical Analysis
Biochemical Properties
Ethynylcytidine is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III . It interacts with these enzymes, which are essential for the transcription process, thereby inhibiting the synthesis of RNA . This interaction occurs throughout the cell cycle except for the M phase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in vivo tumor models . It has been found to sensitize KB cells to CDDP by inhibiting the drug transporter Vault complex (Vaults), which are overexpressed in CDDP-resistant KB cells .
Molecular Mechanism
The molecular mechanism of this compound involves its rapid phosphorylation to this compound-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis . This inhibition occurs through the competitive inhibition of RNA polymerase I, II, and III . The ultimate metabolite of this compound, ECTP, is stable in cultured cells with a half-life of 21 hours .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. The ultimate metabolite of this compound, ECTP, is stable in cultured cells with a half-life of 21 hours . This indicates that this compound has a “closed” metabolic pathway to ECTP .
Metabolic Pathways
This compound is involved in the metabolic pathway of RNA synthesis. It is rapidly phosphorylated to this compound-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis .
Transport and Distribution
Studies with this compound have demonstrated high uptake and wide distribution in glandular tissues, thymus, bone marrow, kidney, and bladder . Approximately 71% of this compound was excreted in the urine as unchanged drug .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its role as an inhibitor of RNA polymerases I, II, and III, it can be inferred that this compound likely localizes to the nucleus where these enzymes are found .
Preparation Methods
The synthesis of TAS-106 involves several steps:
Protection of 1,2-O-isopropylidene-D-xylofuranose: The selective protection of 1,2-O-isopropylidene-D-xylofuranose with tert-butyldimethylsilyl chloride and pyridine gives the silyl ether.
Stereoselective Addition: Trimethylsilylacetylene is added to the ketone by means of butyllithium in tetrahydrofuran to afford the beta-adduct.
Monobenzoylation: The selective monobenzoylation of the product with benzoyl chloride and pyridine gives the monobenzoate.
Cleavage of Isopropylidene Group: The monobenzoate is treated with hydrochloric acid in methanol to cleave the isopropylidene protecting group.
Exhaustive Benzoylation: The product is exhaustively benzoylated with benzoyl chloride and 4-dimethylaminopyridine in pyridine at 100°C to afford the tribenzoate.
Formation of Monoacetate: The tribenzoate is treated with sulfuric acid and acetic anhydride to provide the monoacetate.
Condensation with Cytosine: The monoacetate is condensed with cytosine by means of tin(IV) chloride in acetonitrile to give the cytidine derivative.
Debenzoylation: The final step involves debenzoylation by means of ammonia in methanol to yield the target ethynyl-cytidine derivative.
Chemical Reactions Analysis
TAS-106 undergoes several types of chemical reactions:
Oxidation: The oxidation of the silyl ether to the ketone is a crucial step in its synthesis.
Substitution: The condensation of the monoacetate with cytosine is an example of a substitution reaction.
Desilylation: The removal of the silyl protecting group is achieved through desilylation.
Common reagents and conditions used in these reactions include chromium trioxide, pyridine, acetic anhydride, butyllithium, tetrabutylammonium fluoride, benzoyl chloride, hydrochloric acid, sulfuric acid, acetic anhydride, tin(IV) chloride, and ammonia . The major product formed from these reactions is the ethynyl-cytidine derivative .
Scientific Research Applications
TAS-106 has a wide range of scientific research applications:
Comparison with Similar Compounds
TAS-106 is unique in its ability to inhibit RNA polymerases I, II, and III, which distinguishes it from other nucleoside analogs such as 5-fluorouracil and gemcitabine . Similar compounds include:
5-Fluorouracil: Inhibits RNA synthesis by incorporation into the RNA strand, thereby inhibiting processing.
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
TAS-106’s broad spectrum of antitumor activity and its unique mechanism of action make it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180300-43-0 | |
| Record name | 3'-c-Ethynylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAS-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


